molecular formula C22H32N2O2 B8503801 N,N'-dicycloheptylisophthalamide

N,N'-dicycloheptylisophthalamide

Cat. No.: B8503801
M. Wt: 356.5 g/mol
InChI Key: AHMSEFDJNQUQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Dicycloheptylisophthalamide is an amide derivative of isophthalic acid, featuring two cycloheptyl substituents bonded to the nitrogen atoms of the amide groups. This compound is structurally characterized by its isophthaloyl backbone and bulky cycloheptyl moieties, which influence its physical and chemical properties, such as solubility, thermal stability, and molecular interactions.

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

1-N,3-N-di(cycloheptyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H32N2O2/c25-21(23-19-12-5-1-2-6-13-19)17-10-9-11-18(16-17)22(26)24-20-14-7-3-4-8-15-20/h9-11,16,19-20H,1-8,12-15H2,(H,23,25)(H,24,26)

InChI Key

AHMSEFDJNQUQPX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)C(=O)NC3CCCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of N,N'-dicycloheptylisophthalamide and its analogs based on the available evidence. Note that direct data for this compound are absent; comparisons are inferred from related compounds.

Compound Molecular Formula Molecular Weight Key Features Applications References
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 g/mol Chlorinated aromatic backbone; high purity required for polyimide synthesis Monomer for polyimides, high-performance polymers
N,N′-Dimethylphthalamide C₁₀H₁₂N₂O₂ 192.22 g/mol Methyl substituents; lower steric hindrance Intermediate in organic synthesis, potential solvent
N,N-Dimethylacetamide C₄H₉NO 87.12 g/mol Polar aprotic solvent; miscible with water and organic solvents Industrial solvent, reagent in pharmaceuticals and polymer chemistry
N,N-Dimethylformamide C₃H₇NO 73.09 g/mol High polarity, thermal stability (stable up to 150°C) Solvent for resins, dyes, and pharmaceuticals; reaction medium
N,N,N',N'-Tetrabutylpentanediamide C₂₁H₄₂N₂O₂ 354.57 g/mol Bulky alkyl groups; lipophilic properties Extraction agent, phase-transfer catalyst

Key Observations :

  • Steric Effects : this compound’s cycloheptyl groups likely reduce solubility in polar solvents compared to smaller analogs like N,N′-dimethylphthalamide .
  • Thermal Stability : Aromatic phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit high thermal stability (>300°C), suggesting similar behavior for the isophthalamide analog .
  • Applications : While N,N-dimethylacetamide and N,N-dimethylformamide are widely used as solvents, bulkier amides like this compound may find niche roles in polymer modification or specialty synthesis .

Research Findings and Limitations

  • Solubility Trends : Larger alkyl/cycloalkyl groups increase lipophilicity, as seen in N,N,N',N'-tetrabutylpentanediamide, which is immiscible with water but soluble in organic phases .
  • Purity Standards : High-purity amides (e.g., >99% assay for N,N-dimethylacetamide) are critical for industrial applications, suggesting similar requirements for this compound .

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